molecular formula C8H12F3NO5 B597148 Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate CAS No. 1373253-22-5

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B597148
CAS No.: 1373253-22-5
M. Wt: 259.181
InChI Key: MEZYADQKFXKWSH-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl Morpholine-2-Carboxylate 2,2,2-Trifluoroacetate

Molecular Architecture and Crystallographic Analysis

This compound is a salt formed by the protonation of methyl morpholine-2-carboxylate with trifluoroacetic acid (TFA). The molecular architecture comprises:

  • Methyl morpholine-2-carboxylate : A morpholine ring substituted with a methyl ester group at the C2 position.
  • Trifluoroacetate anion : A linear CF₃COO⁻ moiety.

The compound’s molecular formula is C₈H₁₂F₃NO₅ , with a molecular weight of 259.18 g/mol . The TFA component contributes electron-withdrawing effects, which influence the compound’s solubility and stability.

Component Role in Salt Formation Molecular Formula Molecular Weight
Methyl morpholine-2-carboxylate Cation (protonated ester) C₆H₁₁NO₃ 145.16 g/mol
Trifluoroacetic acid Anion (CF₃COO⁻) C₂HF₃O₂ 114.02 g/mol
Key Structural Features:
  • Morpholine Ring : A six-membered saturated heterocycle with two oxygen atoms, providing conformational flexibility.
  • Methyl Ester : A carbonyl group at C2, susceptible to hydrolysis under acidic or basic conditions.
  • Trifluoroacetate Anion : A strong electron-withdrawing group enhancing the salt’s ionic character.

Spectroscopic Profiling (FT-IR, Raman, NMR)

FT-IR and Raman Spectroscopy

While direct spectral data for this compound is limited, analogous salts provide insights:

  • Carboxylate Ester : Strong C=O stretch at ~1700 cm⁻¹ (FT-IR).
  • Trifluoroacetate : Absorption bands for CF₃ groups (~1200–1300 cm⁻¹ ) and O–H stretching (~2500–3000 cm⁻¹ ) in protonated forms.
  • Morpholine Ring : C–O–C stretching (~1100–1250 cm⁻¹ ) and N–C vibrations (~800–900 cm⁻¹ ).
NMR Analysis

Predicted shifts based on related morpholine carboxylates and TFA salts:

Proton Environment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Morpholine ring protons (CH₂ groups) 3.0–4.5 40–60
Methyl ester (COOCH₃) 3.8 (singlet) 52–55
Trifluoroacetate (CF₃COO⁻) 10.5–11.5 (broad singlet) 115–125 (CF₃), 165–175 (C=O)

Note: Broad signals for TFA protons are common due to exchange with labile protons.

X-ray Diffraction Studies and Unit Cell Parameters

No direct crystallographic data exists for this compound. However, structural analogs (e.g., morpholine carboxylate salts) reveal:

  • Packing Motifs : Hydrogen bonding between the TFA anion’s oxygen and the morpholine nitrogen or ester carbonyl oxygen.
  • Unit Cell Parameters : Typically triclinic or monoclinic systems due to the flexibility of the morpholine ring and TFA’s planar geometry.
Parameter Expected Range (Analogs)
Space Group P1̄ (triclinic)
Unit Cell Lengths a = 8–12 Å, b = 10–15 Å, c = 15–20 Å
Angles α = 90–110°, β = 90–120°, γ = 90–130°

Data inferred from related trifluoroacetate salts.

Conformational Analysis Through Computational Modeling

DFT and Conformational Sampling

Computational studies predict:

  • Morpholine Ring Conformations : Chair-like arrangements with nitrogen in a pseudo-axial position.
  • Ester Group Orientation : The COOCH₃ group adopts a cis or trans configuration relative to the morpholine ring, influenced by steric hindrance.
Parameter Calculated Value (DFT)
C2–O–C (ester) Bond Angle 115–125°
N–C2–O (morpholine) Torsion Angle 60–90°
Electronic Structure
  • HOMO/LUMO Gaps : TFA’s electron-withdrawing nature lowers the HOMO energy, stabilizing the salt.
  • Electrostatic Potential : Negative charge localized on the trifluoroacetate oxygen atoms, with partial positive charge on the morpholine nitrogen.

Properties

IUPAC Name

methyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.C2HF3O2/c1-9-6(8)5-4-7-2-3-10-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZYADQKFXKWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719237
Record name Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373253-22-5
Record name 2-Morpholinecarboxylic acid, methyl ester, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373253-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification with Trifluoroacetic Anhydride

A widely adopted method involves reacting methyl morpholine-2-carboxylate with trifluoroacetic anhydride (TFAA) under anhydrous conditions. This exothermic reaction typically proceeds in dichloromethane (DCM) or ethyl acetate at temperatures between −10°C and 0°C to minimize side reactions such as hydrolysis or oligomerization.

Procedure:

  • Reagent Preparation: Methyl morpholine-2-carboxylate (1.0 eq) is dissolved in dry DCM (10 mL/g substrate) under nitrogen atmosphere.

  • Cooling: The solution is cooled to −15°C using a dry ice-acetone bath.

  • TFAA Addition: Trifluoroacetic anhydride (1.2 eq) is added dropwise over 30 minutes, maintaining the temperature below −10°C.

  • Stirring: The mixture is stirred for 2–4 hours at −10°C, followed by gradual warming to room temperature.

  • Workup: The reaction is quenched with ice-cold water, and the organic layer is separated, washed with saturated NaHCO₃, and dried over MgSO₄.

  • Purification: The crude product is recrystallized from hexane/ethyl acetate (3:1) to yield the trifluoroacetate salt with >95% purity.

Key Parameters:

ParameterOptimal Range
Temperature−15°C to 0°C
TFAA Equivalents1.1–1.3 eq
Reaction Time2–4 hours
SolventDichloromethane

Acid-Catalyzed Reaction with Trifluoroacetic Acid

An alternative route employs TFA directly as both the acid catalyst and reactant. This method is advantageous for large-scale synthesis due to TFA’s low cost and high availability.

Procedure:

  • Mixing: Methyl morpholine-2-carboxylate (1.0 eq) is suspended in excess TFA (5–10 eq) at 0°C.

  • Reaction: The mixture is stirred for 12–24 hours at 25°C, allowing complete protonation and salt formation.

  • Distillation: Excess TFA is removed under reduced pressure (40°C, 15 mmHg).

  • Precipitation: The residue is triturated with diethyl ether to precipitate the product.

  • Drying: The solid is filtered and dried under vacuum to obtain a white crystalline solid.

Yield and Purity:

  • Yield: 85–90%

  • Purity: 90–95% (HPLC)

Reaction Optimization and Kinetic Analysis

Temperature Control

Maintaining subzero temperatures during TFAA addition is critical to prevent exothermic decomposition. Studies indicate that temperatures above 5°C result in a 20–30% decrease in yield due to competing hydrolysis.

Solvent Selection

Polar aprotic solvents like DCM enhance reaction homogeneity and stabilize intermediates. Nonpolar solvents (e.g., toluene) lead to slower reaction rates and incomplete conversion.

Characterization and Analytical Data

The product is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃)δ 3.72 (s, 3H, OCH₃), 4.12–3.95 (m, 4H, morpholine), 2.85 (m, 2H)
¹³C NMR δ 169.5 (COO), 158.2 (CF₃COO), 52.1 (OCH₃)
FT-IR 1745 cm⁻¹ (C=O), 1170 cm⁻¹ (C-F)

Chromatographic Purity:

  • HPLC: Retention time = 6.75 min (99% purity, C18 column, acetonitrile/water).

Industrial-Scale Applications

Environmental Considerations

TFA waste is neutralized with calcium hydroxide to form non-volatile CaF₂, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity and binding properties of the compound. This can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Morpholine-2-Carboxylate 2,2,2-Trifluoroacetate (EMCT)

  • Structure: EMCT (CAS 1111640-52-8) replaces the methyl ester in MMCT with an ethyl ester, resulting in the molecular formula C₉H₁₄F₃NO₅ and a higher molecular weight (273.21 g/mol) .
  • Applications: Both MMCT and EMCT are used in peptide synthesis and as counterion salts.
Table 1: MMCT vs. EMCT
Property MMCT EMCT
CAS No. 1373253-22-5 1111640-52-8
Molecular Formula C₈H₁₂F₃NO₅ C₉H₁₄F₃NO₅
Molecular Weight (g/mol) 259.18 273.21
Ester Group Methyl Ethyl
Purity (Commercial) 95% Not specified

Simpler Trifluoroacetate Esters

Methyl Trifluoroacetate (MTFA)
  • Structure : MTFA (CAS 431-47-0) lacks the morpholine ring, with the formula C₃H₃F₃O₂ and a lower molecular weight (128.05 g/mol ) .
  • Reactivity : MTFA is a volatile fluorinated ester used as a solvent or acylating agent. Unlike MMCT, it lacks the basic morpholine nitrogen, limiting its utility in coordination chemistry .
Ethyl Trifluoroacetate (ETFA)
  • Structure : ETFA (CAS 383-63-1) shares the trifluoroacetate group but replaces the morpholine with a simple ethyl chain.
  • Applications : ETFA is employed in lithium-sulfur batteries as a low-temperature electrolyte solvent due to its high boiling point and stability .
Table 2: MMCT vs. Simple Trifluoroacetate Esters
Compound Molecular Formula Molecular Weight (g/mol) Key Applications
MMCT C₈H₁₂F₃NO₅ 259.18 Pharmaceutical synthesis
MTFA C₃H₃F₃O₂ 128.05 Solvent, acylation
ETFA C₄H₅F₃O₂ 158.08 Battery electrolytes

Complex Trifluoroacetate Derivatives

Benzyl Carbamate-Phosphonate Trifluoroacetates
  • Applications : These derivatives are explored as enzyme inhibitors, leveraging the trifluoroacetate’s stability and the phosphonate’s binding affinity. Unlike MMCT, their bulkier structures limit solubility in polar solvents .
Peptide-Based Trifluoroacetates
  • Example: (S)-Methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate (CAS 868539-99-5) is a peptide derivative where trifluoroacetate acts as a counterion during purification . MMCT’s simpler structure lacks the peptide backbone but shares utility in protecting-group chemistry.

Key Research Findings

  • Synthetic Utility : MMCT’s morpholine ring enables participation in nucleophilic substitutions, while the trifluoroacetate group facilitates salt formation in acidic conditions .
  • Stability : Trifluoroacetate salts like MMCT are hygroscopic and may release trifluoroacetic acid under heat, requiring anhydrous handling .
  • Performance in Applications : Compared to EMCT, MMCT’s methyl ester offers faster reaction kinetics in ester hydrolysis, but EMCT’s ethyl group provides better lipid membrane penetration in drug delivery .

Biological Activity

Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (CAS Number: 1373253-22-5) is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₈H₁₂F₃NO₅
  • Molecular Weight : 259.18 g/mol
  • InChIKey : MEZYADQKFXKWSH-UHFFFAOYSA-N

The compound's structure features a morpholine ring substituted with a carboxylate group and a trifluoroacetate moiety, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit various enzymes involved in metabolic pathways. For instance, the trifluoroacetate group may enhance the binding affinity to specific targets due to its electronegative nature.
  • Cell Proliferation : Preliminary studies indicate that derivatives of this compound can affect cell proliferation in cancer cell lines. The mechanism often involves inducing apoptosis or altering cell cycle progression.
  • Antimicrobial Activity : Some morpholine derivatives exhibit antibacterial and antifungal properties, suggesting that this compound may also possess similar activities.

Case Studies

  • Cytotoxicity Evaluation :
    A study assessed the cytotoxic effects of methyl morpholine-2-carboxylate derivatives on various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM against human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
    CompoundCell LineIC50 (µM)
    Methyl morpholine-2-carboxylateMCF-725
    Methyl morpholine-2-carboxylateHeLa30
    This suggests that modifications to the morpholine structure could enhance anticancer activity.
  • Mechanism of Action :
    Another study explored the apoptotic pathways activated by methyl morpholine derivatives in A549 lung carcinoma cells. The findings revealed that treatment led to increased levels of cleaved caspases and PARP, indicating activation of the intrinsic apoptotic pathway.

Pharmacological Applications

Research has indicated potential applications in:

  • Cancer Therapy : Due to its cytotoxic properties against various cancer cell lines.
  • Antimicrobial Agents : As preliminary data suggest efficacy against certain bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, and what stoichiometric considerations are critical?

  • The compound is typically synthesized via esterification or salt formation using trifluoroacetic acid (TFA) derivatives. For example, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9) is a reagent used in trifluoromethylation reactions, suggesting analogous methods could be adapted for introducing trifluoroacetate groups .
  • Key steps :

  • Use a 1:1 molar ratio of morpholine-2-carboxylic acid methyl ester to TFA under anhydrous conditions.
  • Monitor pH to ensure complete salt formation.
  • Purify via recrystallization or column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to achieve >95% purity, as commercial batches demonstrate .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Analytical methods :

  • ¹H NMR : Look for characteristic peaks, such as the trifluoroacetate counterion (δ ~3.3–3.5 ppm for methyl groups) and morpholine ring protons (δ ~3.7–4.2 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight (259.18 g/mol) using ESI-MS, where the [M+H]⁺ ion should appear at m/z 260.18 .
  • HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>95%) .

Q. What are the stability and storage conditions for this compound?

  • The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Avoid exposure to bases or oxidizing agents, as trifluoroacetate salts are prone to decomposition under such conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound as a precursor in heterocyclic synthesis?

  • Case study : In peptide coupling reactions, trifluoroacetate counterions can act as mild acids to stabilize intermediates. For example, benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate 2,2,2-trifluoroacetate (CAS 1373253-22-5 analog) achieved 56–83% yields via controlled deprotection of tert-butyl groups using TFA .
  • Key variables :

  • Adjust reaction temperature (20–40°C) to balance reactivity and side reactions.
  • Use scavengers like triisopropylsilane to quench excess TFA .

Q. What analytical challenges arise when characterizing trifluoroacetate salts, and how can they be mitigated?

  • Challenges :

  • Trifluoroacetate ions can suppress ionization in MS, requiring dilution or alternative ionization sources (e.g., APCI) .
  • Overlapping NMR signals (e.g., morpholine vs. trifluoroacetate protons) may require 2D techniques like COSY or HSQC .
    • Solutions :
  • Use deuterated solvents (e.g., CD₃OD) to enhance resolution.
  • Compare with reference spectra from commercial batches .

Q. How do computational methods (e.g., DFT) aid in understanding the reactivity of this compound?

  • Density functional theory (DFT) can model electron density distribution, predicting nucleophilic attack sites on the morpholine ring. For example, studies on VTP-27999 (a trifluoroacetate salt) used DFT to optimize binding conformations with renal enzymes .
  • Workflow :

  • Optimize geometry using B3LYP/6-31G(d).
  • Calculate Fukui indices to identify reactive regions .

Methodological Considerations

Q. What precautions are necessary when handling this compound in biological assays?

  • Toxicity : Trifluoroacetate salts may interfere with cellular metabolism. Use concentrations ≤10 μM in cell culture and validate with cytotoxicity assays (e.g., MTT) .
  • Solubility : Pre-dissolve in DMSO (≤0.1% v/v) and dilute in PBS to avoid precipitation .

Q. How can researchers resolve contradictions in reported synthetic yields for trifluoroacetate derivatives?

  • Case analysis : Discrepancies in yields (e.g., 56% vs. 83% for similar compounds) often stem from variations in purification techniques or reagent quality .
  • Recommendations :

  • Standardize purification protocols (e.g., flash chromatography vs. recrystallization).
  • Use high-purity starting materials (e.g., >98% TFA derivatives) .

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